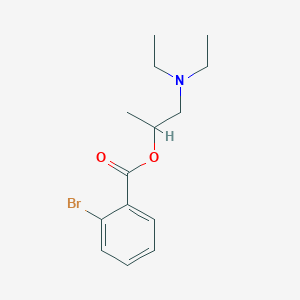
1-(Diethylamino)propan-2-yl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethylamino)propan-2-yl 2-bromobenzoate, also known as DEET, is an insect repellent that has been widely used for over 70 years. It is the most effective and commonly used insect repellent, providing protection against a wide range of insects such as mosquitoes, ticks, and fleas.
Mecanismo De Acción
1-(Diethylamino)propan-2-yl 2-bromobenzoate works by interfering with the insect's ability to detect human scent. It does this by blocking the receptors in the insect's antennae that detect human odor, making the insect unable to locate its prey. 1-(Diethylamino)propan-2-yl 2-bromobenzoate also has a repellent effect on insects, causing them to avoid contact with the treated skin.
Biochemical and Physiological Effects:
1-(Diethylamino)propan-2-yl 2-bromobenzoate has been shown to have a low toxicity level in humans and animals. It is metabolized in the liver and excreted in the urine. 1-(Diethylamino)propan-2-yl 2-bromobenzoate has also been shown to have a low absorption rate through the skin, making it safe for topical use. However, some studies have suggested that 1-(Diethylamino)propan-2-yl 2-bromobenzoate may have a negative effect on the central nervous system, although these findings are still inconclusive.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Diethylamino)propan-2-yl 2-bromobenzoate is widely used in laboratory experiments due to its effectiveness as an insect repellent. It is also easy to obtain and relatively inexpensive. However, 1-(Diethylamino)propan-2-yl 2-bromobenzoate has some limitations in laboratory experiments, such as its potential to interfere with other chemical reactions and its potential to cause harm to the environment.
Direcciones Futuras
There are several potential future directions for 1-(Diethylamino)propan-2-yl 2-bromobenzoate research. One direction is to develop new insect repellents that are more effective and have fewer side effects. Another direction is to study the potential long-term effects of 1-(Diethylamino)propan-2-yl 2-bromobenzoate exposure on human health and the environment. Additionally, research could be conducted to determine the optimal concentration of 1-(Diethylamino)propan-2-yl 2-bromobenzoate for use in insect repellent products.
Métodos De Síntesis
The synthesis of 1-(Diethylamino)propan-2-yl 2-bromobenzoate involves the reaction between 2-bromobenzoic acid and diethylamino-1-propanol in the presence of a base such as sodium hydroxide. This reaction forms 1-(Diethylamino)propan-2-yl 2-bromobenzoate as a white crystalline powder.
Aplicaciones Científicas De Investigación
1-(Diethylamino)propan-2-yl 2-bromobenzoate has been extensively studied for its insect repellent properties. It has been used in various scientific research studies to determine its effectiveness against different types of insects and in different environments. 1-(Diethylamino)propan-2-yl 2-bromobenzoate has also been studied for its safety and toxicity, as well as its potential to cause harm to the environment.
Propiedades
Fórmula molecular |
C14H20BrNO2 |
|---|---|
Peso molecular |
314.22 g/mol |
Nombre IUPAC |
1-(diethylamino)propan-2-yl 2-bromobenzoate |
InChI |
InChI=1S/C14H20BrNO2/c1-4-16(5-2)10-11(3)18-14(17)12-8-6-7-9-13(12)15/h6-9,11H,4-5,10H2,1-3H3 |
Clave InChI |
IFQMPBHWWXUCSO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=CC=C1Br |
SMILES canónico |
CCN(CC)CC(C)OC(=O)C1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-pyrrolidinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B294810.png)

![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)

![3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294826.png)
![3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294827.png)
![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)
![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294830.png)
![6-(1,3-Benzodioxol-5-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294831.png)